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nitrobenzenesulfonamide

Cat. No.: B099574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group at the ortho position of a benzenesulfonamide scaffold

profoundly influences its chemical reactivity and biological activity. This in-depth technical guide

explores the multifaceted role of the ortho-nitro group, delving into its electronic and steric

effects, its impact on acidity and hydrogen bonding, and its implications for drug design,

particularly in the context of carbonic anhydrase inhibition. Through a comprehensive review of

available data, experimental protocols, and mechanistic insights, this document serves as a

critical resource for professionals engaged in medicinal chemistry and drug development.

Core Physicochemical and Electronic Effects
The ortho-nitro group imparts a unique set of properties to the benzenesulfonamide molecule,

primarily through a combination of strong electron-withdrawing effects and significant steric

hindrance.

Inductive and Resonance Effects
The nitro group is a powerful electron-withdrawing group, exerting its influence through both

inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and

oxygen atoms pulls electron density away from the benzene ring through the sigma bond
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framework. By resonance, the nitro group deactivates the aromatic ring by delocalizing pi-

electrons, particularly at the ortho and para positions. This electron-withdrawing character is a

key determinant of the reactivity of the entire molecule.

Steric Hindrance
Positioned adjacent to the sulfonamide group, the ortho-nitro group creates significant steric

bulk. This steric hindrance can influence the conformation of the sulfonamide group and restrict

its rotation. As will be discussed, this can have profound effects on reaction rates and

intermolecular interactions.

Impact on Acidity (pKa)
The strong electron-withdrawing nature of the ortho-nitro group significantly increases the

acidity of the sulfonamide proton (SO₂NH₂). By pulling electron density away from the

sulfonamide nitrogen, the nitro group stabilizes the resulting sulfonamidate anion upon

deprotonation, thereby lowering the pKa. While experimental pKa values for all isomers are not

consistently reported in a single study, the trend generally follows the strength of the electron-

withdrawing effect at the sulfonamide group.

Quantitative Data Summary
To facilitate a clear comparison of the impact of the nitro group's position, the following tables

summarize key quantitative data.
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Compound Predicted pKa Notes

Benzenesulfonamide ~10
The parent compound, for

reference.

2-Nitrobenzenesulfonic Acid -1.43

While this is the sulfonic acid

and not the sulfonamide, it

illustrates the powerful

acidifying effect of the ortho-

nitro group on a related

functional group.[1]

4-Nitrobenzenesulfonamide ~8.5

The para-nitro group also

increases acidity through its

electron-withdrawing effects,

though the influence may differ

from the ortho position due to

steric factors.

Table 1: Predicted pKa Values of Nitro-Substituted Benzenesulfonyl Compounds.
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Compound Target
Inhibition Constant
(Kᵢ)

Selectivity Notes

4-(2-

mercaptophenylcarbo

xamido)benzenesulfo

namide (reduced

form)

hCA IX 9.1 nM

This derivative, which

is a thiol upon

reduction of a

disulfide, shows that

modifications

incorporating

benzenesulfonamide

can achieve high

potency.[2] The

disulfide form has a Kᵢ

of 653 nM.[2]

A series of pyrazole-

and

pyridazinecarboxamid

e-

benzenesulfonamides

hCA IX 6.1 - 568.8 nM

Demonstrates the

wide range of

inhibitory potencies

that can be achieved

with different

substitutions on the

benzenesulfonamide

scaffold against a key

tumor-associated CA

isoform.[3]

Various Sulfonamide

Derivatives
hCA II 3.3 - 725.6 nM

Highlights the

variability in inhibition

against a cytosolic CA

isoform, which is often

a target for off-target

effects in drug design.

[3]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives.
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The Ortho-Nitro Group in Action: Impact on
Reactivity
The electronic and steric properties of the ortho-nitro group manifest in several key aspects of

benzenesulfonamide reactivity.

Hydrolysis Rates
While direct comparative kinetic data for the hydrolysis of ortho-, meta-, and para-

nitrobenzenesulfonamide is not extensively available in the literature, studies on related N-

nitrobenzenesulfonamides show that electron-withdrawing substituents influence the cleavage

mechanism. For N-nitrobenzenesulfonamides with electron-withdrawing groups, the reaction

proceeds via an A1 process involving the formation of YC₆H₄SO₂NH₂ and NO₂⁺.[4] This

suggests that the strong electron-withdrawing nature of the ortho-nitro group would facilitate

nucleophilic attack at the sulfur atom.

However, the steric hindrance imposed by the ortho-nitro group could potentially counteract this

electronic effect by shielding the sulfonyl group from incoming nucleophiles. This interplay

between electronic activation and steric hindrance is a critical consideration in predicting the

reactivity of ortho-nitro-benzenesulfonamides.

Neighboring Group Participation
The potential for the ortho-nitro group to act as a neighboring group and participate in reactions

at the sulfonamide or another adjacent functional group is an important consideration. While

not extensively documented for the nitro group in this specific context, neighboring group

participation is a known phenomenon that can lead to significant rate enhancements and

altered stereochemical outcomes. The proximity of the nitro group's oxygen atoms to the

reaction center could allow for intramolecular interactions that stabilize transition states.

Role in Drug Development: Carbonic Anhydrase
Inhibition
Benzenesulfonamides are a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a

class of drugs with applications in treating glaucoma, epilepsy, and certain types of cancer. The

sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme.
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Targeting Hypoxic Tumors with CA IX Inhibitors
In the context of oncology, the tumor-associated carbonic anhydrase IX (CA IX) is a particularly

attractive target. CA IX is overexpressed in many hypoxic tumors and plays a key role in the

regulation of tumor pH, promoting cell survival and proliferation.[5][6] By inhibiting CA IX, the

acidic tumor microenvironment can be disrupted, leading to impaired tumor growth.[6]

The design of selective CA IX inhibitors often incorporates the benzenesulfonamide scaffold.

The substitution pattern on the benzene ring, including the placement of nitro groups, is critical

for achieving high affinity and selectivity for CA IX over other CA isoforms.

Signaling Pathway of Carbonic Anhydrase IX Inhibition
in Hypoxic Tumors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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